4,5,6,7-Tetrahydro-3H-indazol-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4,5,6,7-tetrahydroindazol-3-one |
InChI |
InChI=1S/C7H8N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2 |
InChI Key |
JSIPHDWAAKBLAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways
Classical and Contemporary Approaches to Tetrahydroindazolone Synthesis
The construction of the tetrahydroindazolone core can be achieved through various synthetic strategies, ranging from classical cyclocondensation reactions to more modern annulation techniques. These methods often utilize readily available cyclic ketones and hydrazine (B178648) derivatives as key building blocks.
Cyclocondensation Reactions of Cyclic Ketone Derivatives with Hydrazines
Cyclocondensation reactions represent a fundamental and widely employed approach for the synthesis of tetrahydroindazolones. This strategy involves the reaction of a cyclic β-dicarbonyl compound or its equivalent with a hydrazine, leading to the formation of the pyrazole (B372694) ring fused to the cyclohexane (B81311) ring.
The reaction of α,β-unsaturated ketones with hydrazines is a common method for synthesizing pyrazoline derivatives, which can be precursors to pyrazoles. beilstein-journals.orgresearchgate.net This reaction typically proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration. beilstein-journals.org The regioselectivity of the initial Michael addition can be influenced by steric and electronic factors of the substrates. rsc.org In some cases, the reaction of α,β-unsaturated carbonyl compounds with hydrazine hydrate (B1144303) can lead to the formation of pyrazole derivatives directly, particularly under reflux conditions in a suitable solvent like ethanol. rdd.edu.iq
For instance, the reaction of chalcones with hydrazine hydrate can yield 1,3,5-trisubstituted 1H-pyrazoles under microwave irradiation in solvent-free conditions. researchgate.net While this specific example leads to a fully aromatic pyrazole, the underlying principle of nucleophilic addition followed by cyclization is a cornerstone of pyrazole synthesis and can be adapted for tetrahydroindazolone formation from appropriate cyclic α,β-unsaturated ketones.
2-(Hydroxymethylene)cyclohexanones, which exist in equilibrium with their 2-formylcyclohexanone tautomers, are valuable precursors for the synthesis of 4,5,6,7-tetrahydro-1H-indazoles. The reaction of these compounds with hydrazine hydrate or substituted hydrazines in an acidic medium results in the formation of the corresponding tetrahydroindazole (B12648868) derivatives. jmchemsci.com This reaction proceeds through the initial formation of a hydrazone at the formyl group, followed by an intramolecular cyclization involving the ketone carbonyl and subsequent dehydration to form the pyrazole ring.
A similar strategy involves the Morita-Baylis-Hillman reaction, which can be used to introduce a hydroxymethyl group at the 2-position of a cyclic enone, such as 2-cyclopenten-1-one. organic-chemistry.org While this example uses a five-membered ring, the principle can be extended to cyclohexenones to generate precursors for tetrahydroindazolones.
Cyclohexanone-2-carboxylates and 2-acyl cyclohexanones are versatile starting materials for the synthesis of 4,5,6,7-tetrahydro-3H-indazol-3-one. The reaction of these 1,3-dicarbonyl compounds with hydrazines is a well-established method for constructing the fused pyrazolone (B3327878) ring system. researchgate.net
The reaction of a 2-acylcyclohexane-1,3-dione with a hydrazine typically involves the initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the tetrahydroindazolone ring. researchgate.net The regioselectivity of the initial reaction, determining which carbonyl group reacts with the hydrazine, can sometimes be controlled by the reaction conditions and the nature of the substituents. nih.gov For example, in the reaction of 2-thienyl-cyclohexane-1,3-dione with hydrazines, the amino group of the hydrazine preferentially reacts with the exocyclic carbonyl group. researchgate.net
| Starting Material | Reagent | Product | Reference |
| 2-Acylcyclohexane-1,3-dione | Hydrazine | This compound derivative | researchgate.net |
| Cyclohexanedione | Phenylhydrazine | 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one | acs.org |
| 2-Thienyl-cyclohexane-1,3-dione | Hydrazine | 4,5,6,7-Tetrahydroindazolone derivative | researchgate.net |
Annulation Strategies for Fused Tetrahydroindazolone Systems
Annulation strategies provide an alternative and powerful approach to construct fused heterocyclic systems like tetrahydroindazolones. These methods often involve the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.
Palladium-catalyzed annulation strategies have been developed for the synthesis of linearly fused N-heterocycles. whiterose.ac.uk While the provided example focuses on piperidine (B6355638) ring formation, the underlying principles of using transition metal catalysis to construct fused rings can be conceptually applied to the synthesis of complex tetrahydroindazolone systems. Such strategies could involve the intramolecular cyclization of appropriately functionalized precursors.
Lewis Acid-Promoted Reactions in Tetrahydroindazole Formation
Lewis acids can play a crucial role in promoting the formation of tetrahydroindazoles by activating the substrates towards cyclization. An AlCl3-promoted reaction of cycloalkanones with hydrazones has been reported as a convenient and direct synthesis of 4,5,6,7-tetrahydro-1H-indazoles and their analogs. acs.org This method likely proceeds through the Lewis acid-mediated formation of a more electrophilic species, facilitating the intramolecular cyclization.
Lewis acids are known to catalyze a variety of organic transformations, including indole (B1671886) synthesis and the formation of tetrahydroquinolines, by activating substrates and promoting intramolecular nucleophilic attacks or hydride shifts. nih.govorganic-chemistry.org This broad utility suggests their potential applicability in various strategies for tetrahydroindazolone synthesis, potentially enabling milder reaction conditions and improved yields.
Stereoselective Synthesis of Tetrahydroindazolone Diastereoisomers
The generation of specific stereoisomers of this compound is crucial for investigating their differential biological activities. This requires precise control over the creation of chiral centers within the molecule.
Control of Chirality in Ring Closure Reactions
Achieving control over the chirality during the formation of the tetrahydroindazolone ring is a significant synthetic challenge. While direct asymmetric cyclocondensation methods for this compound are not extensively documented in publicly available research, general principles of stereoselective synthesis can be considered. Methodologies such as chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials, represent a viable strategy. numberanalytics.comnih.gov For related heterocyclic systems, diastereoselective intermolecular ene reactions have been employed to control the formation of multiple stereocenters in a single step. nih.gov Another approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of key reactions before being removed.
Separation and Characterization of Stereoisomeric Products
Following a synthesis that yields a mixture of stereoisomers, their separation and characterization are paramount. High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation of diastereomers. nih.gov By employing chiral stationary phases or by derivatizing the analytes with a chiral reagent to form diastereomeric pairs, resolution can be achieved. nih.goviitr.ac.in The choice of the stationary phase (normal or reverse-phase) and the mobile phase composition are critical factors that influence the separation efficiency. hplc.euresearchgate.net
Once separated, the characterization of the individual stereoisomers is essential to confirm their structure and purity. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are powerful tools for this purpose. For instance, the crystal structure of a derivative, (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, has been determined, providing detailed information about its three-dimensional conformation. nih.gov Spectroscopic and mass spectrometry techniques were also crucial in assigning the correct structures to N1 and N2 isomer pairs of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. nih.gov
Sustainable and Green Chemistry Methodologies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable materials, and energy-efficient methods.
Solvent-Free and Aqueous Media Syntheses
Conducting synthetic reactions in the absence of conventional organic solvents or in aqueous media is a key aspect of green chemistry. Solvent-free, or solid-state, reactions, often facilitated by grinding (mechanochemistry), can lead to higher efficiency, shorter reaction times, and easier product isolation. nih.gov For example, the synthesis of various heterocyclic compounds has been successfully achieved under solvent-free conditions, sometimes catalyzed by solid-supported reagents. researchgate.netresearchgate.net
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com Ultrasound-assisted synthesis in aqueous media has emerged as a powerful technique, with the cavitation effect of ultrasound promoting reaction rates and efficiency. nih.govijacskros.comnih.govfrontiersin.orglew.ro While specific examples for the aqueous synthesis of this compound are not prevalent, the successful application of these methods to other nitrogen-containing heterocycles suggests their potential applicability.
Catalyst Development for Environmentally Benign Processes
The development of recoverable and reusable catalysts is a central theme in green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture, minimizing waste and allowing for multiple reaction cycles.
A greener approach for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives has been developed using Amberlyst A-21, a weakly basic ion exchange resin, as an inexpensive and reusable catalyst. researchgate.net This method proceeds in a single pot via a two-step process, demonstrating economic viability and environmental friendliness. researchgate.net Another example is the use of layered zirconium sulfophenyl phosphonate (B1237965) as a heterogeneous catalyst for the synthesis of pyrazoles and 4,5,6,7-tetrahydro-1(2)H-indazoles through the condensation of 1,3-diones and hydrazines. researchgate.net
The following table summarizes some of the green catalysts used in the synthesis of indazole derivatives and related compounds.
| Catalyst | Substrate/Reaction | Key Advantages |
| Amberlyst A-21 | Aromatic aldehydes and β-ketoester for cyclohexanone (B45756) ring construction, followed by cyclization to form 4,5,6,7-tetrahydro-1H-indazol-3(2H)-ones. researchgate.net | Inexpensive, reusable, mild reaction conditions, environmentally friendly. researchgate.net |
| Layered Zirconium Sulfophenyl Phosphonate | Condensation of 1,3-diones and hydrazines to form pyrazoles and 4,5,6,7-tetrahydro-1(2)H-indazoles. researchgate.net | Heterogeneous, reusable catalyst. researchgate.net |
The ongoing development of advanced synthetic methodologies continues to improve the efficiency, stereoselectivity, and sustainability of producing valuable chemical entities like this compound.
Structural Modifications and Derivatization Strategies
Functionalization of the Indazolone Ring
The indazolone ring, with its nitrogen atoms and potential for tautomerism, is a key site for introducing chemical diversity. nih.gov The reactivity of the ring allows for a range of functionalization reactions.
Alkylation and acylation are fundamental strategies for modifying the indazolone core. These reactions can occur at the nitrogen atoms (N1 and N2) and, under certain conditions, at carbon centers. The regioselectivity of N-alkylation is a significant aspect, often influenced by the reaction conditions and the nature of the alkylating agent. rsc.org
N-Alkylation: The presence of two nitrogen atoms in the indazole ring means that alkylation can lead to a mixture of N1 and N2 isomers. nih.gov The ratio of these isomers is dependent on factors such as the solvent, base, and the electrophile used. nih.gov For instance, in the synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, alkylation and acylation reactions were found to produce mixtures of isomers, with one form often being predominant. nih.gov High-throughput experimentation has been employed to develop selective N1-alkylation methods, which are crucial for creating specific, medicinally relevant compounds. rsc.org
C-Acylation: While N-acylation is more common, C-acylation can also be achieved. For example, C-acylation of cyclohexane-1,3-diones is a key step in the synthesis of precursors that lead to tetrahydroindazolone derivatives. researchgate.net
Table 1: Examples of Alkylation/Acylation Reactions and Products
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 1,3,3-tricarbonyls and monosubstituted hydrazines | Refluxing ethanol | Substituted tetrahydroindazolone derivatives | researchgate.net |
| 1,5,6,7-tetrahydro-4H-indazol-4-one | Alkylating/acylating agents | Mixture of N1 and N2 isomers | nih.gov |
Halogenation introduces halogen atoms (F, Cl, Br, I) onto the heterocyclic ring, which can serve as handles for further cross-coupling reactions or can directly influence the molecule's biological properties. Electrophilic halogenation of aromatic systems typically requires a Lewis acid catalyst to activate the halogen. saskoer.cayoutube.com
Research into related heterocyclic systems demonstrates that electrophilic ring-opening chlorination and bromination can occur, cleaving N-N or N-O bonds to create structurally diverse halogenated compounds. nih.gov While specific examples for 4,5,6,7-tetrahydro-3H-indazol-3-one are not detailed in the provided results, the general principles of electrophilic substitution on heteroaromatic rings are well-established. saskoer.cayoutube.com
The introduction of phosphinoyl groups can significantly alter the polarity, solubility, and metal-chelating properties of the parent molecule. The synthesis of molecules containing a dimethylphosphinoyl group attached to a heterocyclic core, such as isoxazoline, has been demonstrated. nuph.edu.ua This is achieved through cycloaddition reactions where a vinylphosphine oxide reacts with a nitrile oxide generated in situ. nuph.edu.ua While a direct example for this compound is not available in the search results, this methodology suggests a viable route for creating phosphinoyl-containing tetrahydroindazolone derivatives.
Modifications of the Tetrahydrocyclohexane Ring
The introduction of substituents on the tetrahydrocyclohexane ring can impact the molecule's conformation and the reactivity of adjacent functional groups. The synthesis of highly substituted and functionally diverse indazolone derivatives often starts with modified cyclic β-triketones, indicating that substituents on the cyclohexane (B81311) part are incorporated from the initial stages of synthesis. researchgate.netnih.gov These substituents can influence the cyclocondensation reaction that forms the indazolone ring. For example, research on tetrahydrocarbazole derivatives shows that functionalization of the carbocyclic ring is a key strategy for creating new compounds. nih.gov
Creating spirocyclic or fused ring systems from the tetrahydroindazolone core represents a more complex structural modification.
Spiroannulations: These reactions involve the formation of a new ring that shares a single atom with the existing tetrahydrocyclohexane ring. Methodologies for the synthesis of spirocyclic compounds from related starting materials have been developed, often proceeding through cascade reactions initiated by a catalyst. rsc.org
Fused Ring Systems: The construction of additional rings fused to the tetrahydroindazolone framework leads to complex polycyclic structures. A notable example is the synthesis of tricyclic pyridazino[1,2-a]indazolium systems. nih.govnih.gov This transformation can be achieved in a single step from appropriate precursors, demonstrating an efficient way to build molecular complexity. nih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,5,6,7-Tetrahydro-4H-indazol-4-one |
| Cyclohexane-1,3-dione |
| 2-Acyl-cyclohexane-1,3-dione |
| Isoxazoline |
| Tetrahydrocarbazole |
Diversification through Coupling Reactions
The scaffold of this compound and its tautomers serves as a versatile platform for structural modifications. Coupling reactions are a key strategy for the diversification of this core, enabling the introduction of various pharmacophoric groups and the construction of more complex molecular architectures. These modifications are instrumental in modulating the physicochemical properties and biological activities of the parent compound.
Formation of Tetrahydroindazolylthiazole Derivatives
The fusion of a thiazole (B1198619) ring to the tetrahydroindazole (B12648868) nucleus represents a significant synthetic endeavor to create novel heterocyclic systems with potential biological applications. The synthesis of (4,5,6,7-tetrahydro-1H-indazol-2(3H)-yl)thiazole derivatives has been successfully achieved, demonstrating a practical route to this class of compounds. benthamdirect.com
The synthetic pathway typically begins with the reaction of a thiosemicarbazone derivative of a suitable precursor with a phenacyl bromide. For instance, the condensation of (R)-carvone thiosemicarbazone with phenacyl bromide yields (R)-2-(2-(5-isopropyl-2-methylcyclohex-2-enylidene)hydrazinyl)-4-phenylthiazole. nsf.gov While this specific example starts from a related terpene derivative, the underlying principle of thiazole ring formation via the Hantzsch thiazole synthesis or similar condensations is applicable. In the context of the tetrahydroindazolone core, the reaction would involve a thiosemicarbazide (B42300) derivative of the indazolone or a related precursor.
One documented synthesis of (4,5,6,7-tetrahydro-1H-indazol-2(3H)-yl)thiazole derivatives has been reported, highlighting their potential as antimicrobial agents. benthamdirect.com These compounds' structures were confirmed using various spectroscopic methods, including ¹H and ¹³C NMR, as well as mass spectrometry. benthamdirect.comnsf.gov The formation of these derivatives underscores the utility of the tetrahydroindazole scaffold in generating novel chemical entities with potential therapeutic value.
Table 1: Examples of Tetrahydroindazolylthiazole Derivatives and Starting Materials
| Starting Material Precursor | Reagent | Resulting Derivative Class | Reference |
|---|---|---|---|
| (R)-Carvone thiosemicarbazone | Phenacyl bromide | (R)-2-(2-(5-isopropyl-2-methylcyclohex-2-enylidene)hydrazinyl)-4-phenylthiazole | nsf.gov |
| Tetrahydroindazole precursor | Thiosemicarbazide/Phenacyl bromide | (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole derivatives | benthamdirect.com |
Synthesis of Arylmethylene Hydrazone Derivatives (e.g., Carbohydrazides)
The synthesis of hydrazone derivatives, particularly carbohydrazides, from the this compound scaffold is a well-established method for creating compounds with a wide range of biological activities. The general approach involves the reaction of a carbohydrazide (B1668358) with a suitable aldehyde or ketone.
A key intermediate, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, can be synthesized by reacting the corresponding ester with an excess of hydrazine (B178648) hydrate (B1144303) in refluxing ethanol, affording the hydrazide in good yield. chemicalbook.com This carbohydrazide serves as a crucial building block for further derivatization.
The subsequent condensation of the carbohydrazide with various aromatic aldehydes leads to the formation of arylmethylene hydrazone derivatives. This reaction is typically carried out by stirring the carbohydrazide and the aldehyde in a suitable solvent, often with a catalytic amount of acid. ajgreenchem.com For example, the reaction of 8-fluoro-4-hydroxy-3-quinoline carbohydrazide with an appropriate aldehyde in methanol (B129727) in the presence of glacial acetic acid yields the corresponding N-aryllidenequinoline-3-carbohydrazide derivatives. ajgreenchem.com A similar principle applies to the tetrahydroindazole carbohydrazide.
These carbohydrazide derivatives and their cyclized products, such as 1,3,4-oxadiazoles, have been investigated for various biological activities. nih.govnih.gov The synthesis of these derivatives highlights the chemical tractability of the indazole core and its potential for generating diverse compound libraries for drug discovery.
Table 2: Synthesis of Tetrahydroindazole Carbohydrazide and its Derivatives
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | Hydrazine hydrate | 4,5,6,7-Tetrahydro-1H-indazole-3-carbohydrazide | Reflux in ethanol | chemicalbook.com |
| Carbohydrazide | Aromatic aldehyde | Arylmethylene hydrazone derivative | Stirring in a suitable solvent (e.g., methanol) with a catalyst (e.g., acetic acid) | ajgreenchem.com |
Fabrication of Bridged Azaheterocycles
The construction of bridged azaheterocycles from the tetrahydroindazole scaffold represents an advanced strategy to introduce conformational rigidity and three-dimensionality into the molecular structure. While specific examples starting directly from this compound are not extensively documented in readily available literature, the principles of forming such structures can be inferred from related chemical transformations.
One common method to create bridged systems is through cycloaddition reactions, such as the Diels-Alder reaction. For instance, the 5,7-diene system in 7-dehydrocholesterol (B119134) can be protected as a Diels-Alder adduct with 4-phenyl-1,2,4-triazoline-3,5-dione, forming a bridged heterocyclic system. nih.gov This strategy could theoretically be applied to a suitably unsaturated derivative of the tetrahydroindazole core to generate a bridged azaheterocycle. The reaction involves the [4+2] cycloaddition of a diene and a dienophile to form a cyclohexene (B86901) ring, which in this case would be fused to the indazole system, creating a bridged structure.
The formation of such conformationally constrained analogs can be of significant interest in medicinal chemistry, as it can lead to enhanced binding affinity and selectivity for biological targets. The stability of the resulting adducts is also a key advantage, allowing for further chemical modifications. nih.gov
Table 3: General Strategy for Bridged Azaheterocycle Formation
| Reaction Type | Reactant 1 (Hypothetical) | Reactant 2 | Product Type | Reference Principle |
|---|---|---|---|---|
| Diels-Alder Reaction | Unsaturated Tetrahydroindazole Derivative (Diene) | Dienophile (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione) | Bridged Azaheterocycle | nih.gov |
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 4,5,6,7-Tetrahydro-3H-indazol-3-one in solution and solid states. By analyzing various NMR-active nuclei (¹H, ¹³C, ¹⁵N) and their interactions, one can determine the connectivity of atoms, the stereochemistry, and the predominant tautomeric form under specific conditions.
¹H and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy : The proton spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and scalar (J) couplings. For the tetrahydro-indazolone ring, the aliphatic protons on the cyclohexane (B81311) moiety (at positions C4, C5, C6, and C7) typically appear as complex multiplets in the upfield region (approx. δ 1.5-3.0 ppm). The chemical shifts and coupling patterns of these protons provide insight into the conformation of the six-membered ring. The NH proton of the pyrazole (B372694) ring gives a characteristic signal that is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum indicates the number of unique carbon atoms. The most downfield signal corresponds to the carbonyl carbon (C3) of the pyrazolone (B3327878) ring, typically appearing in the range of δ 160-180 ppm. The other sp² carbons of the pyrazole ring (C3a and C7a) resonate at lower fields than the sp³ carbons of the cyclohexane ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
The precise chemical shifts are sensitive to the tautomeric form present. For instance, in the enol form (4,5,6,7-tetrahydro-1H-indazol-3-ol), the C3 carbon would be expected to shift upfield compared to the keto form, appearing more like a phenolic carbon.
Table 1: Representative ¹H and ¹³C NMR Data for Indazolone Scaffolds Data based on analogous structures reported in literature.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C3 (C=O) | - | ~160-175 |
| C3a | - | ~140-150 |
| C4 (CH₂) | Multiplet | ~20-30 |
| C5 (CH₂) | Multiplet | ~20-30 |
| C6 (CH₂) | Multiplet | ~20-30 |
| C7 (CH₂) | Multiplet | ~20-30 |
| C7a | - | ~110-125 |
| N-H | Broad Singlet | - |
Note: The exact chemical shifts can vary based on the solvent, concentration, and specific tautomer present.
Nitrogen NMR is exceptionally useful for investigating the tautomeric equilibrium in azole compounds like indazolones. nih.govacs.org Since the two nitrogen atoms (N1 and N2) have distinct electronic environments in each tautomer, their chemical shifts are highly informative.
¹⁵N NMR : This technique is preferred over ¹⁴N NMR due to the sharper signals obtained from the spin-1/2 ¹⁵N nucleus. In the 1H-tautomer, the pyrrole-type nitrogen (N1) is protonated, while the pyridine-type nitrogen (N2) is not. Conversely, in the 2H-tautomer, N2 is the protonated, pyrrole-type nitrogen. This difference leads to distinct ¹⁵N chemical shifts for each tautomer. By comparing the observed spectra with those of N-methylated "fixed" derivatives (where the tautomerism is blocked), the signals for each nitrogen in each tautomer can be assigned, and the equilibrium position can be determined. nih.govfu-berlin.de For pyrazolone systems, the chemical shifts of the two nitrogen atoms are typically well-separated, allowing for clear identification of the predominant form in a given solvent. jocpr.com
¹⁴N NMR : While ¹⁴N has a higher natural abundance, it is a quadrupolar nucleus, which results in very broad signals, making it less practical for detailed structural studies compared to ¹⁵N NMR. jocpr.com
2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H J-couplings, establishing proton connectivity within individual spin systems. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the cyclohexane ring (e.g., H4 with H5, H5 with H6), confirming the sequence of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to their attached carbons (¹J_CH). sdsu.eduyoutube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, such as linking the aliphatic proton multiplets to their respective carbon signals in the δ 20-30 ppm range.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons (²J_CH, ³J_CH). sdsu.eduyoutube.com It is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations from the protons on C4 and C7 to the sp² carbons C3a and C7a, confirming the fusion of the cyclohexane and pyrazole rings. Correlations from the NH proton to carbons C3, C3a, and C7a would help to definitively place the proton and identify the major tautomer.
Table 2: Key 2D NMR Correlations for Structural Elucidation
| Technique | Observed Correlation | Information Gained |
| COSY | H4 ↔ H5, H5 ↔ H6, H6 ↔ H7 | Connectivity of the cyclohexane ring protons |
| HSQC | H4 ↔ C4, H5 ↔ C5, etc. | Direct C-H bond assignments |
| HMBC | H4 ↔ C3a, C5, C7a; H7 ↔ C7a, C6, C3a | Confirms fusion of the two rings |
| HMBC | NH ↔ C3, C3a, C7a | Identifies the major tautomer and N-H position |
| NOESY | NH ↔ H7 | Proximity, confirming conformation/tautomer |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For a compound like this compound, which can be somewhat fragile, soft ionization techniques are often employed.
HRMS is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula, which is a critical step in confirming the identity of a newly synthesized or isolated compound. For C₇H₈N₂O, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula. wiley-vch.deund.edu
Fast Atom Bombardment (FAB) is a soft ionization technique particularly suited for polar and thermally labile compounds that may not ionize well with other methods. wikipedia.orgumd.edu The sample is dissolved in a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.org
This process typically generates protonated molecular ions [M+H]⁺ as the base peak or a prominent peak in the spectrum, directly providing the molecular weight. wikipedia.orgresearchgate.net Fragmentation is generally limited, which preserves the molecular ion information. However, some characteristic fragment ions can be observed, which may arise from the loss of small neutral molecules such as CO, N₂, or fragments from the saturated ring, providing further structural confirmation. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. The IR spectrum of this compound and its derivatives reveals characteristic absorption bands that correspond to the specific vibrational modes of their constituent bonds.
Detailed analysis of the IR spectra of related indazolone compounds provides significant insights into the structural features of this compound. For instance, the presence of a carbonyl group (C=O) within the five-membered ring is a key feature of the indazolone core. This is typically observed as a strong absorption band in the region of 1630-1690 cm⁻¹.
Furthermore, the N-H group in the pyrazole ring gives rise to a characteristic stretching vibration. In the IR spectrum of a complex derivative, 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one, the N-H stretching vibration is observed at 3346 cm⁻¹. jmchemsci.com This region is typical for N-H stretching vibrations and confirms the presence of this functional group. The spectrum of this derivative also displays a band at 3292 cm⁻¹, which is attributed to an O-H stretch. jmchemsci.com
The aliphatic C-H bonds within the saturated six-membered ring also produce characteristic stretching and bending vibrations. The C-H stretching vibrations are generally found in the 2800-3000 cm⁻¹ region.
It is important to note that indazolones, including this compound, can exist in different tautomeric forms. nih.gov Computational studies on related 1,5,6,7-tetrahydro-4H-indazol-4-ones have been performed to determine the most stable tautomer, which influences the observed spectroscopic data. researchgate.net
A summary of the expected characteristic IR absorption bands for this compound, based on data from analogous compounds, is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C-H (aliphatic) | Stretching | 2800 - 3000 |
| C=O (amide) | Stretching | 1630 - 1690 |
| C=N | Stretching | 1600 - 1650 |
| C-N | Stretching | 1250 - 1350 |
Tautomerism and Conformational Dynamics of Tetrahydroindazolone Systems
Investigation of 1H, 2H, and 3H Tautomeric Forms in Solution and Solid State
The 4,5,6,7-tetrahydro-3H-indazol-3-one scaffold can exist in different tautomeric forms, primarily the 1H, 2H, and 3H forms, which result from the migration of a proton. The stability and prevalence of these tautomers are influenced by various factors, including the state (solution or solid) and the surrounding environment.
Advanced spectroscopic techniques are indispensable for identifying and quantifying the different tautomeric forms of tetrahydroindazolones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between tautomers. researchgate.net The chemical shifts of the protons and carbons in the heterocyclic ring and the fused cyclohexanone (B45756) ring are sensitive to the position of the mobile proton. For instance, the presence of distinct sets of signals in the NMR spectrum can indicate a mixture of tautomers in solution. Variable temperature NMR studies can also provide insights into the dynamics of the tautomeric equilibrium. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can help differentiate tautomers by identifying characteristic vibrational frequencies. For example, the position of the carbonyl (C=O) stretching band can vary depending on whether it is part of a keto or enol system. Hydrogen bonding interactions, which differ between tautomers, also influence the IR spectrum.
X-ray Crystallography: In the solid state, X-ray crystallography provides definitive structural information, revealing the precise location of atoms and confirming the dominant tautomeric form in the crystal lattice. mdpi.com Studies on related indazole derivatives have used this technique to elucidate their three-dimensional structures. mdpi.comnih.govresearchgate.net
Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data. researchgate.netnih.gov These calculations can predict the relative energies and stabilities of the different tautomers, aiding in the interpretation of spectroscopic results. researchgate.netnih.gov
The equilibrium between the different tautomers of this compound is highly dependent on the surrounding medium.
Solvent Polarity: The polarity of the solvent plays a significant role in determining the predominant tautomeric form. nih.gov Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. rsc.orgnih.gov Conversely, nonpolar solvents may favor less polar tautomers. The ability of the solvent to act as a hydrogen bond donor or acceptor can also shift the equilibrium. nih.gov
Reaction Medium: The pH of the reaction medium can also influence the tautomeric equilibrium, particularly for compounds that can be protonated or deprotonated. In acidic or basic conditions, the formation of charged species can favor one tautomer over another. semanticscholar.org For some 1,5,6,7-tetrahydro-4H-indazol-4-ones, the N1 tautomer is generally the most abundant, but the percentage of each tautomer in solution is dependent on the solvent type, its polarity, and the reaction medium. nih.gov
Table 1: Influence of Solvent on Tautomeric Equilibrium
| Solvent | Polarity | Predominant Tautomer(s) | Observations |
| Chloroform-d (CDCl₃) | Low | Often a mixture of tautomers is observable. | The less polar environment may not strongly favor one tautomer. |
| Acetone-d₆ | Medium | The equilibrium can shift compared to less polar solvents. | The ability to accept hydrogen bonds can influence stability. |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | High | Can significantly favor the more polar tautomer. researchgate.net | Strong hydrogen bond accepting capabilities stabilize NH protons. researchgate.net |
| Methanol-d₄ | High | Can favor tautomers that can participate in hydrogen bonding. | The protic nature of the solvent can play a key role. |
Conformational Analysis of the Fused Six-Membered Ring
The six-membered tetrahydro part of the this compound molecule is not planar and can adopt various conformations, typically chair, boat, or twist-boat conformations. The specific conformation is influenced by the substituents on the ring and the fusion to the indazolone core.
Impact of Tautomerism and Conformation on Reactivity and Biological Activity
The tautomeric state and conformational preferences of this compound and its derivatives have a profound impact on their chemical reactivity and biological activity.
Reactivity: The location of the proton in the different tautomers affects the nucleophilicity and electrophilicity of the atoms in the heterocyclic ring. This, in turn, dictates how the molecule will react with other chemical species. For instance, alkylation or acylation reactions can occur at different positions depending on the predominant tautomer, leading to a mixture of isomers. nih.gov
Biological Activity: The three-dimensional shape of a molecule is critical for its interaction with biological targets such as enzymes and receptors. Different tautomers and conformers present different pharmacophoric features, which are the essential groups responsible for biological activity. For a molecule to be biologically active, it must adopt a specific conformation that allows it to bind effectively to its target. For example, derivatives of the related 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold have been investigated as inhibitors of human neutrophil elastase (HNE), and their inhibitory potency is dependent on the specific isomer. nih.gov
Structure Activity Relationship Sar Studies in Drug Discovery and Design
Rational Design Principles for Tetrahydroindazolone-Based Bioactive Molecules
The development of bioactive molecules centered on the 4,5,6,7-tetrahydro-3H-indazol-3-one core is increasingly guided by rational design principles, leveraging computational chemistry and a deep understanding of target biology. A prime example is the creation of inhibitors for histone deacetylase 6 (HDAC6), a key target in inflammatory diseases and cancer. nih.gov Computer-aided drug design has been instrumental in optimizing tetrahydroindazolone derivatives as the "cap group" of HDAC inhibitors, which is a crucial component that interacts with the outer rim of the enzyme's active site. nih.govnih.gov This approach allows for the systematic exploration of modifications to the core structure to enhance potency and selectivity.
In-silico techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking simulations are pivotal in this rational design process. For instance, QSAR models have been developed for a series of indazole derivatives to predict their inhibitory activity against HDACs, aiding in the design of novel compounds with enhanced anticancer properties. nih.gov These computational models help to identify key molecular descriptors that correlate with biological activity, thereby prioritizing the synthesis of compounds with a higher probability of success.
Elucidation of Substituent Effects on Biological Potency and Selectivity
The biological activity and selectivity of tetrahydroindazolone-based molecules are exquisitely sensitive to the nature and position of various substituents. SAR studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and target preference.
For instance, in the development of human neutrophil elastase (HNE) inhibitors, a series of 1,5,6,7-tetrahydro-4H-indazol-4-ones were synthesized and evaluated. nih.gov The study revealed that the nature of the substituent on the indazole nitrogen and modifications on the cyclohexenone ring dramatically influenced inhibitory activity.
A pertinent example of substituent effects is observed in the development of HDAC6 inhibitors. A derivative of tetrahydroindazolone, when incorporated as a cap group in a phenyl hydroxamate-based inhibitor, resulted in a potent HDAC6 inhibitor with an IC50 of 18 nM and over 200-fold selectivity against HDAC1. nih.gov The specific substitutions on the tetrahydroindazolone ring system are critical for achieving this high potency and selectivity.
| Compound ID | Target | Modification | Activity (IC50/Ki) | Selectivity |
| Compound 21 | HDAC6 | Tetrahydroindazolone cap group | 18 nM (IC50) | >200-fold vs HDAC1 |
| Derivative 6b | HNE | Varied substituents on the tetrahydro-4H-indazol-4-one core | 6-35 nM (Ki) | - |
| Derivative 7a | HNE | Varied substituents on the tetrahydro-4H-indazol-4-one core | 6-35 nM (Ki) | - |
Furthermore, studies on related heterocyclic systems have shown that the electronic properties of substituents play a crucial role. For example, in a series of vinyl sulfones, compounds with electron-withdrawing substituents on an aromatic ring exhibited high levels of cytotoxicity and antiviral activity, whereas those with electron-donating substituents were less toxic and more selective. researchgate.net This highlights the importance of considering the electronic influence of substituents in the design of tetrahydroindazolone derivatives.
Mechanistic Insights into Ligand-Target Interactions
Understanding the molecular interactions between tetrahydroindazolone derivatives and their biological targets is fundamental to rational drug design. Molecular docking studies have provided significant insights into the binding modes of these compounds.
In the case of HDAC inhibitors, the tetrahydroindazolone moiety typically functions as a surface-recognition element, or "cap group." nih.gov Docking studies of indazole-based HDAC inhibitors have revealed key interactions with amino acid residues in the cap region of the enzyme's active site. nih.gov For example, molecular docking simulations of indazole derivatives with HDAC proteins have identified specific amino acid residues like ILE1122 and PRO1123 as playing a significant role in the binding interactions. nih.gov
For HNE inhibitors based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, kinetic experiments have shown that these compounds act as competitive inhibitors. nih.gov This indicates that they bind to the active site of the enzyme, directly competing with the natural substrate. Molecular docking studies can further elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex. While X-ray crystal structures of these specific inhibitors in complex with their targets are not always available, the combination of kinetic data and computational modeling provides a robust picture of their mechanism of action. nih.gov
Comparative Analysis of Isomeric Forms on Biological Activity
The this compound scaffold can exist in different isomeric and tautomeric forms, and these forms can exhibit distinct biological activities. The position of the proton on the pyrazole (B372694) ring can lead to 1H- and 2H-tautomers, and the presence of the ketone group allows for a potential enol form (OH-tautomer).
Computational and experimental studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have shown that the relative stability of these tautomers is influenced by substitution patterns. researchgate.net For example, for some derivatives, the 1H-tautomer is the most stable, while for others, the 2H-tautomer is favored. researchgate.net In solution, a mixture of tautomers can exist, and the ratio can be dependent on the solvent. nih.gov
Crucially, the separation and biological evaluation of these isomers have demonstrated that biological activity can be highly dependent on the specific isomeric form. In the development of HNE inhibitors, the acylation or alkylation of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold often results in a mixture of isomers, which can be separated and characterized. nih.gov The subsequent biological testing of the individual isomers has revealed that one isomer can be significantly more potent than the other. nih.gov This underscores the importance of considering and controlling the isomeric form of tetrahydroindazolone-based compounds during the drug discovery process to ensure optimal efficacy.
Computational Chemistry and Cheminformatics Applications
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.
Binding Mode Predictions and Active Site Analysis (e.g., DNA Gyrase)
Molecular docking studies have been instrumental in understanding the binding modes of tetrahydroindazole (B12648868) derivatives with various protein targets, including the bacterial enzyme DNA gyrase. jmchemsci.com DNA gyrase is a type II topoisomerase that plays a crucial role in bacterial DNA replication, making it a validated target for antibacterial drugs. nih.gov
In silico docking studies of novel substituted 4,5,6,7-tetrahydro-1H-indazole derivatives have revealed their potential to bind effectively within the active site of the DNA gyrase enzyme (PDB ID: 1KZN). jmchemsci.com These studies indicate that specific derivatives can form strong binding interactions with the active site residues of the enzyme. jmchemsci.com For instance, some derivatives have shown excellent bonding modes, suggesting a high affinity for the target. jmchemsci.com The interactions observed often involve hydrogen bonds and other non-covalent interactions with key amino acid residues in the binding pocket. researchgate.netmdpi.com The insights gained from these docking studies are crucial for the structure-based design of more potent DNA gyrase inhibitors. nih.govnih.gov
In Silico Screening and Virtual Library Design
The 4,5,6,7-tetrahydro-3H-indazol-3-one core structure serves as a valuable scaffold for the design of virtual libraries of compounds for in silico screening. researchgate.netmdpi.com This process involves computationally generating a large number of derivatives and evaluating their potential to interact with a specific biological target.
The versatility of the tetrahydroindazole scaffold allows for the introduction of various substituents at multiple positions, enabling the creation of diverse chemical libraries. researchgate.net These libraries can then be screened against different protein targets to identify potential lead compounds for various diseases. For example, the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has been utilized to develop potent inhibitors of human neutrophil elastase (HNE), a therapeutic target for inflammatory diseases. nih.gov In silico methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are employed to filter these virtual libraries and prioritize compounds for synthesis and biological evaluation. nih.govnih.gov
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide detailed information about molecular properties that are not easily accessible through experimental techniques alone.
Electronic Structure Analysis and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been used to analyze the electronic properties of tetrahydroindazole derivatives. epstem.netrsc.org These calculations help in understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the reactivity of the molecule. epstem.net The calculated electronic properties can be correlated with the observed biological activity of the compounds.
Theoretical Determination of Tautomeric Stability
The indazole ring system can exist in different tautomeric forms. jmchemsci.com Computational studies have been crucial in determining the relative stabilities of these tautomers. nih.govresearchgate.netnih.gov For 1,5,6,7-tetrahydro-4H-indazol-4-ones, theoretical calculations have been performed to compare the stability of the 1H, 2H, and OH tautomeric forms. nih.govresearchgate.netnih.gov These studies, using methods like AM1, Hartree-Fock, and B3LYP/6-31G**, have shown that the relative stability of the tautomers can be influenced by the presence of substituents on the indazole ring. nih.govresearchgate.net The results of these calculations are generally in good agreement with experimental data and are essential for understanding the chemical behavior and biological interactions of these compounds, as different tautomers may exhibit different binding properties. nih.govresearchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov These simulations provide insights into the conformational flexibility and stability of ligands and their complexes with proteins.
Biological Activity Profiles: Mechanisms and Molecular Targets
Antimicrobial Agents
Derivatives of the tetrahydroindazole (B12648868) scaffold have demonstrated notable antimicrobial properties, exhibiting activity against a range of bacterial and fungal pathogens.
Mechanisms of Antibacterial Activity against Specific Pathogens
The antibacterial efficacy of tetrahydroindazole derivatives has been observed against several clinically relevant bacteria. For instance, certain (4,5,6,7-tetrahydro-1H-indazol-2(3H)-yl)thiazole derivatives have shown strong antibacterial activity. One such derivative displayed significant potency against Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA) ATCC 43300 and ATCC 25923, as well as Staphylococcus epidermidis ATCC 12228, with a minimum inhibitory concentration (MIC) of 7.81 μg/ml. benthamdirect.com The same compound also exhibited good activity against S. aureus ATCC 6538 with an MIC of 31.25 μg/ml. benthamdirect.com
Furthermore, newly synthesized 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have been tested for their antibacterial properties. Two compounds in this series showed MIC values of 250 and 62.5 μg/mL against Neisseria gonorrhoeae. nih.gov These findings highlight the potential of the tetrahydroindazole core in developing new antibacterial agents.
Table 1: Antibacterial Activity of 4,5,6,7-Tetrahydro-3H-indazol-3-one Derivatives
| Derivative Class | Pathogen | Activity (MIC) |
| (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole | Staphylococcus aureus ATCC 43300 | 7.81 μg/ml |
| (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole | Staphylococcus aureus ATCC 25923 | 7.81 μg/ml |
| (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole | Staphylococcus epidermidis ATCC 12228 | 7.81 μg/ml |
| (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole | Staphylococcus aureus ATCC 6538 | 31.25 μg/ml |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | Neisseria gonorrhoeae | 250 μg/mL & 62.5 μg/mL |
Antifungal and Virucidal Properties
In addition to antibacterial effects, certain derivatives of this compound have shown promise as antifungal agents. A study on (4,5,6,7-tetrahydro-1H-indazol-2(3H)-yl)thiazole derivatives reported good antifungal activity, with MIC values ranging from 31.25 μg/ml to 250 μg/ml. benthamdirect.com Similarly, other research has highlighted the antifungal potential of newly synthesized indazolyl-thiazol-4(5H)-ones. nih.gov The broad antimicrobial spectrum of these compounds underscores their potential as versatile anti-infective agents. ontosight.ainiif.hu Currently, there is limited specific information available in the reviewed literature regarding the virucidal properties of this compound and its close derivatives.
Antineoplastic and Antiproliferative Agents
The indazole scaffold is a key component in several FDA-approved anticancer drugs, and derivatives of this compound have been extensively investigated for their antineoplastic and antiproliferative activities. rsc.orgmdpi.com
Inhibition of Key Enzymes in Cancer Pathways
One of the primary mechanisms through which tetrahydroindazole derivatives exert their anticancer effects is by inhibiting key enzymes involved in cancer progression.
Human Neutrophil Elastase (HNE): A series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been identified as potent inhibitors of HNE, a serine protease implicated in inflammatory diseases and various cancers. nih.govnih.gov These compounds exhibited inhibitory activity in the low nanomolar range (K_i values of 6–35 nM). nih.govnih.gov HNE can promote tumorigenesis by stimulating proliferative pathways and inactivating tumor suppressors. nih.gov
Fibroblast Growth Factor Receptor (FGFR): The indazole core has been identified as a pharmacophore for the inhibition of FGFR kinases, which are established targets in cancer therapy. nih.gov Derivatives have shown inhibitory activity against FGFR1–3 in the micromolar range. nih.gov Optimization of these indazole-based compounds holds the potential for developing potent and selective FGFR inhibitors. nih.govdntb.gov.uascispace.com
Isocitrate Dehydrogenase 1 (IDH1): The tricyclic pyrazole (B372694) core, a related structure, is present in inhibitors of isocitrate dehydrogenase 1 (IDH1). nih.gov Mutations in IDH1 are frequently found in certain cancers, making it a key therapeutic target. nih.gov
Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated that derivatives of this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, novel synthetic isoxazole (B147169) derivatives containing a related tetrahydro-isoxazolo-[4,5-c]-pyridine core have been shown to have pro-apoptotic activity. nih.gov One indazole derivative, compound 2f, was found to promote apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2. rsc.org This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further contributing to its apoptotic effects. rsc.org Another study on 1H-indazole-3-amine derivatives confirmed their ability to induce apoptosis and affect the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway. mdpi.comsemanticscholar.org
Mechanisms of Action against Specific Cancer Cell Lines
The antiproliferative activity of tetrahydroindazole derivatives has been evaluated against a variety of cancer cell lines.
Lung Carcinoma (NCI-H460): 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown IC₅₀ values between 5–15 μM against the NCI-H460 lung carcinoma cell line. nih.gov
Breast Cancer (MCF-7, 4T1): An indazole derivative, compound 2f, demonstrated potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line (IC₅₀ = 0.23–1.15 μM). rsc.org It inhibited proliferation and colony formation in these cells. rsc.org Other studies have also reported the cytotoxic activity of indazole analogues against MCF-7 cells. japsonline.com
Leukemia (K-562): 1H-indazole-3-amine derivatives exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with one compound showing an IC₅₀ value of 5.15 µM. mdpi.comsemanticscholar.org
Pancreatic, Colorectal, and other Cancers: Antiproliferative activity has also been observed against pancreatic adenocarcinoma (Capan-1), colorectal carcinoma (HCT-116), and non-Hodgkin lymphoma (Z-138) cell lines. nih.gov
Table 2: Antiproliferative Activity of Tetrahydroindazole Derivatives Against Various Cancer Cell Lines
| Derivative Class | Cancer Cell Line | Activity (IC₅₀) |
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | Lung Carcinoma (NCI-H460) | 5–15 μM |
| Indazole derivative 2f | Breast Cancer (4T1) | 0.23–1.15 μM |
| 1H-indazole-3-amine derivative 6o | Chronic Myeloid Leukemia (K562) | 5.15 µM |
| Indazole analogue 3b | Colorectal Carcinoma (WiDr) | 27.20 μM |
Anti-inflammatory and Immunomodulatory Effects
Derivatives of the tetrahydroindazole core structure have shown notable anti-inflammatory and immunomodulatory properties, acting through various mechanisms to regulate the body's inflammatory response.
Recent studies have identified the tetrahydroindazolone core as a key component in the design of potent inhibitors of Histone Deacetylase 6 (HDAC6). nih.gov HDAC6 is an enzyme that promotes the expression of pro-inflammatory cytokines in immune cells like macrophages. nih.gov Inhibition of HDAC6 is therefore a promising strategy for treating chronic inflammatory conditions. nih.gov
A specific derivative, identified as Compound 21, which incorporates a tetrahydroindazolone "cap group," has demonstrated significant potential. This compound is a potent HDAC6 inhibitor that effectively suppresses the secretion of tumor necrosis factor-alpha (TNF-α) from stimulated macrophage cells. nih.gov In animal models of rheumatoid arthritis, treatment with this tetrahydroindazolone derivative led to a significant reduction in arthritis scores. nih.gov The anti-inflammatory effects of HDAC inhibitors are also associated with the suppression of other key inflammatory cytokines, such as Interleukin-1 (IL-1) and Interleukin-6 (IL-6). nih.gov
Research has also explored the anti-inflammatory activity of other related structures. Various 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have demonstrated significant anti-inflammatory effects in carrageenan-induced edema tests in rats, a standard model for evaluating anti-inflammatory drugs.
Table 1: Activity of Tetrahydroindazolone-Based HDAC6 Inhibitor
| Compound ID | Target | In Vitro Activity (IC₅₀) | Cellular Effect | In Vivo Model | Key Finding |
|---|---|---|---|---|---|
| Compound 21 | HDAC6 | 18 nM | Inhibits TNF-α secretion | Rat Adjuvant-Induced Arthritis (AIA) | Significantly reduced arthritis score. nih.gov |
The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are well-established targets for anti-inflammatory drugs. While specific inhibitory data for this compound itself is not detailed in the available literature, the broader class of indazole derivatives has been investigated for this activity. Certain novel 3,3a,4,5,6,7-hexahydroindazole derivatives have been synthesized and evaluated as cyclooxygenase inhibitors, indicating that the indazole scaffold is a viable starting point for developing compounds that target the COX pathway.
Central Nervous System (CNS) Modulators
The indazole chemical family, including the parent compound and its derivatives, has been shown to possess various activities within the central nervous system, suggesting potential applications as antidepressants, anticonvulsants, and modulators of key neurotransmitter systems.
Direct interaction studies of this compound with dopamine (B1211576) receptors have not been extensively reported. However, research into the parent compound, indazole, has shown it can influence dopaminergic pathways. Studies have demonstrated that indazole inhibits the metabolism of dopamine in the brain. nih.gov This action is linked to its ability to inhibit the enzymes monoamine oxidase A and B (MAO-A and MAO-B), which are responsible for breaking down neurotransmitters like dopamine. nih.gov While this effect is metabolic rather than a direct receptor interaction, it points to a mechanism by which this class of compounds can modulate dopaminergic tone in the CNS.
The parent compound, indazole, has been characterized as a potential anticonvulsant. nih.gov It has shown efficacy in various preclinical models, including seizures induced by pentylenetetrazole, maximal electroshock (MES), and strychnine. nih.gov The anticonvulsant profile of indazole appears to be distinct from that of benzodiazepines and shows similarities to agents that act as sodium channel inhibitors or AMPA/kainate antagonists. nih.gov Its activity is also linked to its inhibition of MAO enzymes, a mechanism shared by some antidepressant drugs. nih.gov
Structurally related heterocyclic compounds, such as pyrazoline derivatives, have also been synthesized and tested, showing both antidepressant effects in forced swimming tests and anticonvulsant activity against maximal electroshock seizures.
Table 2: Anticonvulsant Profile of Indazole
| Compound | Seizure Model | Activity (ED₅₀) | Proposed Mechanism |
|---|---|---|---|
| Indazole | Pentylenetetrazole-induced | 39.9 mg/kg | Multiple mechanisms, MAO inhibition. nih.gov |
| Indazole | Maximal Electroshock (MES) | 43.2 mg/kg | Multiple mechanisms, MAO inhibition. nih.gov |
| Indazole | Strychnine-induced | 82.4 mg/kg | Multiple mechanisms, MAO inhibition. nih.gov |
The cannabinoid receptors, particularly the CB1 and CB2 subtypes, are important therapeutic targets. The CB1 receptor is primarily located in the CNS, while the CB2 receptor is found predominantly in immune cells and is a target for non-psychoactive anti-inflammatory and analgesic agents.
While direct binding data for this compound is limited, research into structurally related heterocycles provides strong evidence for the potential of this chemical class to interact with cannabinoid receptors. Specifically, a series of 1,2,3-triazole derivatives has been found to act as highly selective agonists for the CB2 receptor. Two lead compounds from this series, Compounds 6 and 11, demonstrated significant binding affinity and functional agonism at the CB2 receptor, with no observed affinity for the CB1 receptor, suggesting a potential for therapeutic use without the psychoactive side effects associated with CB1 activation. This highlights the utility of azole-based scaffolds in designing selective cannabinoid receptor modulators.
Table 3: Cannabinoid Receptor (CB2) Activity of Related Triazole Derivatives
| Compound ID | Target Receptor | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Selectivity |
|---|---|---|---|---|
| Compound 6 | CB2 | 105.3 nM | 1.83 µM | Selective over CB1. |
| Compound 11 | CB2 | 116.4 nM | 1.14 µM | Selective over CB1. |
Cardiovascular and Metabolic Disease Research
Research into the cardiovascular and metabolic effects of this compound is not extensively documented. However, studies on the broader class of indazole derivatives have revealed interactions with relevant cardiovascular targets.
Hypertension and Bradycardic Activities through Receptor Modulation (e.g., alpha-2 adrenergic receptors, I1-imidazoline receptors)
Direct studies linking This compound to alpha-2 adrenergic or I1-imidazoline receptors have not been identified in the surveyed literature. However, the indazole core is present in molecules designed to target these systems for the treatment of hypertension.
For instance, research has been conducted on novel marsanidine (B1261314) analogues, such as 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) , which were developed as centrally acting agents to lower blood pressure and heart rate. Among the synthesized analogues, TCS-80 demonstrated the highest affinity for I1-imidazoline receptors, which are implicated in the central regulation of blood pressure. nih.gov The extracts of Nigella sativa, which contain indazole alkaloids like nigellicine, have also been explored for a range of therapeutic potentials, including antihypertensive and diuretic properties. nih.gov
These findings suggest that the indazole scaffold can be a component of compounds with activity at receptors involved in blood pressure control, though specific data for this compound is lacking.
Enzyme Inhibition in Metabolic Pathways (e.g., HMG-CoA reductase, Phosphodiesterase 4 (PDE4))
There is no specific evidence to indicate that This compound acts as an inhibitor of HMG-CoA reductase or Phosphodiesterase 4 (PDE4).
However, the structurally related 1,5,6,7-tetrahydro-4H-indazol-4-one core has been successfully used to develop potent inhibitors for other enzymes. A series of these derivatives were synthesized and evaluated as inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. Several of these compounds were found to be potent, competitive HNE inhibitors with Ki values in the low nanomolar range (6–35 nM). nih.gov
Additionally, other tetrahydroindazole derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulatory enzyme in cell cycle progression. nih.gov These examples demonstrate that the tetrahydroindazole scaffold is a viable starting point for designing enzyme inhibitors, even though its activity against HMG-CoA reductase and PDE4 has not been reported.
Cardioprotective Mechanisms (e.g., against ischemia-reperfusion injury)
No direct research was found demonstrating a cardioprotective effect of This compound against ischemia-reperfusion injury. The general class of indazole derivatives is recognized for a wide range of biological activities, and some have been investigated for their roles in cardiovascular diseases, but specific data on this compound's ability to protect the myocardium from ischemic events is not available in the current literature. nih.gov
Other Pharmacological Activities and Mechanisms
The versatility of the indazole scaffold has led to its investigation in a variety of other therapeutic areas.
Antimalarial Mechanisms (e.g., inhibition of β-hematin formation)
The potential of indazole derivatives in antimalarial research has been explored, particularly concerning the inhibition of β-hematin (hemozoin) formation, a crucial detoxification process for the malaria parasite. nih.gov
A study on bis(indazol-3-ol) derivatives, which are tautomeric forms of indazolin-3-ones, revealed that some of these compounds, particularly bis(5-nitroindazol-3-ols) , were effective inhibitors of heme biocrystallization. However, the corresponding bis(indazolin-3-ones) were found to be inactive. nih.gov This finding suggests that for this class of compounds, the hydroxyl group of the indazol-3-ol tautomer is important for the inhibitory activity, and that the ketone form present in This compound may not be conducive to this specific antimalarial mechanism.
Table 1: Activity of Indazole Derivatives in Heme Biocrystallization Inhibition
| Compound Class | Activity in Heme Biocrystallization Assay | Reference |
|---|---|---|
| Bis(5-nitroindazol-3-ols) | Good inhibitors | nih.gov |
Anthelmintic and Diuretic Activities
Limited research exists on the anthelmintic and diuretic properties of tetrahydro-indazolone derivatives.
One study investigated substituted indazoles as potential anthelmintic agents. The findings indicated that these compounds, including methyl 2H-indazole-2-carboxylate and N-heptyl-N-methyl-2H-indazole-2-carboxamide, did not possess the broad spectrum of anthelmintic activity seen in structurally related benzimidazoles. nih.gov
Regarding diuretic activity, a study on heterocyclic oxyacetic acids reported on indazole analogs. These compounds are structurally different from this compound, but their investigation points to the inclusion of the indazole nucleus in the broader search for new diuretic agents. acs.orgacs.org Naturally occurring indazole alkaloids from Nigella sativa have also been associated with diuretic effects. nih.gov
Anti-HIV Properties
While direct research on the anti-HIV properties of this compound is not extensively documented in publicly available literature, studies on its derivatives provide significant insights into the potential anti-HIV activity of the tetrahydroindazole scaffold. A notable example is a novel tetrahydroindazolylbenzamide derivative, which has been synthesized and evaluated for its ability to inhibit HIV. nih.govacs.orgnih.gov
Detailed Research Findings
The anti-HIV activity of a specific benzamide (B126) derivative of the tetrahydroindazole structure was assessed using an in vitro MTT-MT4 assay. nih.govacs.org This research revealed that the derivative, referred to as compound 6 in the study, demonstrated a remarkable capacity to inhibit HIV proliferation. nih.govacs.org Conversely, two other related derivatives, a benzonitrile (B105546) and a carboxylic derivative, did not exhibit any antiviral activity. nih.govacs.org This highlights the critical role of the primary benzamide moiety at the N1-position of the pyrazole ring for the observed anti-HIV effect. nih.govacs.org
Mechanisms and Molecular Targets
Initial investigations to elucidate the mechanism of action for the active tetrahydroindazolylbenzamide derivative have provided clear indications of its molecular target. nih.govacs.org
Reverse Transcriptase Inhibition: Quantitative polymerase chain reaction (qPCR) analysis demonstrated that the compound acts at the early stages of viral replication, prior to the integration of viral DNA into the host genome. nih.govacs.org The derivative was found to significantly reduce the formation of reverse transcribed DNA, profiling it as a late reverse transcription inhibitor. nih.govacs.orgnih.gov
Exclusion of HIV Integrase Inhibition: To confirm the specific target, the compound was tested in an in vitro strand transfer assay to assess its effect on HIV integrase (IN). The results showed no activity against HIV-IN, thereby excluding it as a drug target for this class of molecules. nih.govacs.org This finding was further supported by cell culture analysis, which did not show the increase in 2-LTR circles typically observed with integrase inhibitors. nih.govacs.org
Biological Activity Data
The in vitro anti-HIV activity and cytotoxicity of the tetrahydroindazolylbenzamide derivative were quantified, and the results are summarized in the table below.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Tetrahydroindazolylbenzamide derivative (Compound 6) | 2.77 | 118.7 | 68 | nih.govacs.org |
Table 1: Anti-HIV Activity of a Tetrahydroindazolylbenzamide Derivative. EC₅₀ represents the concentration of the compound that causes a 50% reduction in viral replication. CC₅₀ is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀ and indicates the compound's therapeutic window.
Emerging Applications and Future Research Directions
Development of Tetrahydroindazolone-Based Agrochemicals
The structural motif of the tetrahydroindazolone core is being investigated for its potential in creating novel agrochemicals, including herbicides, fungicides, and bactericides.
Herbicidal Activity and Mechanisms
Research into the herbicidal potential of tetrahydroindazole (B12648868) derivatives has shown promising results. A study focused on a series of 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives demonstrated their herbicidal effects, particularly in flooded paddy conditions against weeds like barnyard grass and Monochoria. researchgate.net Notably, certain substitutions on the tetrahydroindazole ring, such as a methylthio group, have been shown to enhance herbicidal potency against paddy weeds while improving tolerance in rice crops. researchgate.net
The precise mechanism of action for these tetrahydroindazolone-based herbicides is a subject of ongoing investigation. However, based on the mechanisms of other commercial herbicides, it is plausible that they could act on various molecular targets within the plant. researchgate.net Potential mechanisms could include the inhibition of enzymes crucial for amino acid biosynthesis, disruption of photosynthetic electron transfer, or interference with lipid synthesis, which is a common mode of action for many herbicides targeting monocot weeds. researchgate.netresearchgate.net Further research is needed to elucidate the specific biochemical pathways affected by these novel herbicidal compounds.
Role as Fungicides and Bactericides in Material Science
The antimicrobial properties of compounds containing the 4,5,6,7-tetrahydro-1H-indazole moiety have been documented. Coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with metals such as Cu(II), Co(II), and Ag(I) have been synthesized and tested for their antibacterial and antifungal activities. researchgate.net These complexes have shown inhibitory effects against a range of bacteria, including Enterobacter sakazkii, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, as well as fungi like Aspergillus flavus, Aspergillus fumigatus, Aspergillus niger, and Fusarium oxysporium. researchgate.net
While this research has primarily focused on pathogenic microorganisms, the inherent antimicrobial activity of the tetrahydroindazole scaffold suggests a potential application as fungicides and bactericides in material science. The prevention of biodeterioration of materials is a significant industrial challenge, and compounds that can inhibit the growth of fungi and bacteria are of great interest. Future research could explore the efficacy of tetrahydroindazolone derivatives in protecting materials such as wood, coatings, and plastics from microbial degradation.
Novel Chemical Probes and Biological Tools Utilizing the Tetrahydroindazolone Core
The development of chemical probes is essential for understanding complex biological processes. These tools allow for the selective targeting and study of specific proteins and enzymes. The tetrahydroindazolone scaffold, with its potential for diverse functionalization, represents an attractive core for the design of novel chemical probes. For instance, derivatives of the related 1,5,6,7-tetrahydro-4H-indazol-4-one have been developed as potent inhibitors of human neutrophil elastase (HNE), a key enzyme in inflammatory diseases. nih.gov This demonstrates the suitability of the tetrahydroindazolone core for creating targeted biological tools. Future research in this area could focus on designing and synthesizing tetrahydroindazolone-based probes to investigate other enzyme families or biological pathways.
Advancements in Synthetic Methodologies for Complex Tetrahydroindazolone Structures
The synthesis of indazole derivatives has been a topic of considerable interest in medicinal chemistry due to their wide range of pharmacological activities. nih.gov Various synthetic routes have been developed to access the indazole nucleus. nih.gov For the synthesis of more complex and highly substituted tetrahydroindazolone derivatives, efficient and versatile methods are crucial.
Recent advancements in synthetic chemistry offer new avenues for creating diverse libraries of tetrahydroindazolone compounds. These include multicomponent reactions, flow chemistry, and the use of novel catalytic systems to achieve high yields and stereoselectivity. The ability to generate a wide array of derivatives is fundamental for structure-activity relationship (SAR) studies and for optimizing the biological activity of these compounds for various applications.
Integration of Artificial Intelligence and Machine Learning in Tetrahydroindazolone Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and chemical research. ucl.ac.uknih.govmdpi.com These computational tools can be employed to accelerate the design and development of novel tetrahydroindazolone-based compounds.
By analyzing large datasets of chemical structures and their corresponding biological activities, ML models can predict the properties of new, unsynthesized molecules. ucl.ac.uk This predictive power can be harnessed to:
Identify promising candidates: AI can screen virtual libraries of tetrahydroindazolone derivatives to identify those with the highest probability of exhibiting desired activities, such as herbicidal or therapeutic effects.
Optimize molecular structures: Generative AI models can design novel tetrahydroindazolone structures with enhanced properties, such as increased potency or improved safety profiles. oxfordglobal.com
Predict synthetic pathways: AI tools can assist chemists in devising the most efficient synthetic routes to complex tetrahydroindazolone targets.
The integration of AI and ML into the research and development of 4,5,6,7-tetrahydro-3H-indazol-3-one and its derivatives holds the potential to significantly reduce the time and cost associated with bringing new and effective products to market. ucl.ac.ukoxfordglobal.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,5,6,7-tetrahydro-3H-indazol-3-one, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via condensation of phenylhydrazine with cyclohexanone derivatives (e.g., 2-(hydroxymethylene)cyclohexanone-4-carboxylate) under acidic conditions. Cyclization of the hydrazone intermediate forms the indazole core . Key parameters include pH control (acidic media), temperature (often 60–80°C), and reaction time (6–12 hours). Industrial scaling employs continuous flow reactors to enhance efficiency and reduce reaction times .
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic signals for the tetrahydroindazole ring (e.g., δ 1.5–2.5 ppm for methylene groups). High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) validate molecular weight. Purity is assessed via HPLC with UV detection at 254 nm .
Q. What are the primary biological activities reported for tetrahydroindazole derivatives?
- Methodology : Initial screening involves in vitro assays:
- Anticancer : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial : Disk diffusion or microdilution methods against bacterial/fungal strains .
- Enzyme inhibition : Kinetics studies (e.g., human dihydroorotate dehydrogenase inhibition) using spectrophotometric assays .
Advanced Research Questions
Q. How can solvent systems and catalysts be optimized for regioselective functionalization of the tetrahydroindazole core?
- Methodology : Regioselective substitution at the 3-position is achieved using electrophilic reagents (e.g., bromine in DCM) under controlled temperatures (0–25°C). Catalytic systems like Pd/C enhance hydrogenation efficiency for reduced derivatives. Solvent polarity (e.g., THF vs. DMF) impacts reaction pathways, with polar aprotic solvents favoring nucleophilic substitution .
Q. What strategies resolve contradictory data in biological activity across structurally similar derivatives?
- Methodology :
- Structure-activity relationship (SAR) analysis : Compare derivatives with variations in substituents (e.g., carboxylic acid vs. ester groups at the 3-position) .
- Molecular docking : Simulate interactions with target proteins (e.g., DHODH) to identify critical binding motifs .
- Dose-response studies : Replicate assays with standardized protocols to minimize variability in IC₅₀ values .
Q. How does the tetrahydroindazole scaffold influence pharmacokinetic properties, and what modifications improve bioavailability?
- Methodology :
- LogP determination : Measure partition coefficients (octanol/water) to assess lipophilicity .
- Solubility testing : Use kinetic solubility assays in phosphate buffer (pH 7.4) with UV detection .
- Prodrug design : Introduce ester groups (e.g., ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) to enhance membrane permeability, followed by enzymatic hydrolysis studies .
Q. What analytical challenges arise in quantifying trace impurities during large-scale synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
